6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Overview
Description
General Synthesis of Dihydronaphthyridinones
The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one and related compounds has been explored through various synthetic routes. A general method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers was developed using a 3-step, 2-pot method. This method involves an SNAr reaction with chloronicotinate esters and tertiary benzylic nitriles, followed by selective nitrile reduction and lactam ring closure .
Synthesis of Benzo[c][2,6]naphthyridin-5-ones
Another approach to synthesizing related naphthyridinones involves building the pyridine nucleus on quinolin-2-ones and then condensing the furan ring to create methylbenzofuro[4,5-c]-2,6-naphthyridin-5(6H)-ones. These compounds have shown interesting pharmacological properties and serve as intermediates for natural product analogues .
Synthesis of Polyfunctionally Substituted Benzo[c][2,7]naphthyridines
A one-step synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines has been reported, leading to various novel compounds with potential biological activity. These compounds can undergo further reactions to form tetracyclic ring systems and other derivatives with structural analogies to marine tetracyclic pyridoacridine alkaloids .
Synthesis of Tetrahydropyrimido[4,5-B][1,6]Naphthyridines
Tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have been synthesized via condensation of 1-benzyl-3,5-bis[(E)-arylmethylidene]tetrahydropyridin-4(1H)-ones with 6-aminouracils. The structures of these novel compounds were confirmed by analytical data and X-ray crystallography .
Synthesis of 6H- -Benzopyrano[3,4-h]-1,6-Naphthyridine-5,7-Diones
The synthesis of unreported 6H- -benzopyrano[3,4-h]-1,6-naphthyridine-5,7-diones was achieved through an intramolecular cyclodehydrochlorination reaction. This reaction utilized 3-(2′-chloro nicotinamido)-2H-1-benzopyran-2-ones, which were obtained from the reaction of 3-amino coumarins with 2-chloronicotinoyl-chloride .
Molecular Structure Analysis
The molecular structures of the synthesized naphthyridinones and their derivatives were elucidated using various analytical techniques, including X-ray crystallography. These analyses confirmed the formation of the desired compounds and provided insight into their three-dimensional conformations .
Chemical Reactions Analysis
The synthesized naphthyridinones underwent various chemical reactions to form novel compounds. These reactions included condensation, cyclodehydrochlorination, and reactions with sodium azide and phenyl isothiocyanate, leading to the formation of tetracyclic ring systems and other structurally complex derivatives .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Medicinal Chemistry and Kinase Inhibition
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a part of the 1,6-naphthyridine motif, which is significant in medicinal chemistry due to its diverse bioactivities. This compound has been identified as a c-Met kinase inhibitor. A study conducted by Wang et al. (2013) found that modifications to this compound, such as adding a cyclic urea pharmacophore, resulted in effective Met inhibition, indicating its potential in targeted cancer therapies (Wang et al., 2013).
2. Antivertigo and Antitumor Potential
Research has explored the synthesis of various methyl homologs of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one for potential antivertigo applications, as per the work of Shiozawa et al. (1984) (Shiozawa et al., 1984). Additionally, the compound has been implicated in antitumor research, as seen in a study by Insuasty et al. (2013), where derivatives of this compound showed remarkable activity against cancer cell lines (Insuasty et al., 2013).
3. Synthesis Techniques and Variants
Efforts to synthesize various derivatives of this compound, like 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines, have been detailed by Guiadeen et al. (2008), highlighting the versatility of this compound in creating biologically relevant synthones (Guiadeen et al., 2008).
4. Biomedical Applications
Oliveras et al. (2021) reviewed the diverse biomedical applications of 1,6-naphthyridin-2(1H)-ones, emphasizing their role in providing ligands for various receptors in the body. This review highlights the broad scope of the compound's applications in biomedicine, including its potential therapeutic uses (Oliveras et al., 2021).
5. Acetylcholinesterase Inhibition
The compound has been studied for its potential as an inhibitor of acetylcholinesterase, with derivatives designed as analogues of huperzine A. Vanlaer et al. (2009) synthesized and evaluated these derivatives, providing insights into their inhibitory capabilities (Vanlaer et al., 2009).
6. Antioxidant Properties
Nam et al. (2007) explored tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol as antioxidants, showcasing the compound's ability to trap peroxyl radicals and inhibit oxidation in various biological systems (Nam et al., 2007).
7. NK(1) Receptor Antagonism
The compound's derivatives have shown efficacy as NK(1) receptor antagonists, potentially useful in treating bladder function disorders, as evidenced in the research by Natsugari et al. (1999) (Natsugari et al., 1999).
properties
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSOOBNVMGYWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624900 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
601514-58-3 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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